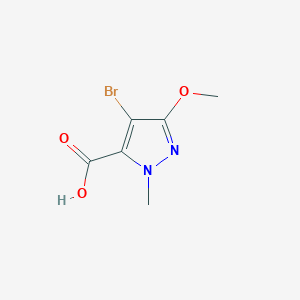![molecular formula C6H5BrN2O3 B15056017 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C6H5BrN2O3. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to a pyrazolo[5,1-b]oxazole ring system.
Vorbereitungsmethoden
The synthesis of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a pyrazolo[5,1-b]oxazole precursor followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can be compared with other similar compounds, such as:
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Similar structure but without the bromine atom, leading to different chemical properties and reactivity.
2H,3H-Pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid: Another related compound with variations in the ring system and functional groups.
Eigenschaften
Molekularformel |
C6H5BrN2O3 |
|---|---|
Molekulargewicht |
233.02 g/mol |
IUPAC-Name |
6-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-3(6(10)11)5-9(8-4)1-2-12-5/h1-2H2,(H,10,11) |
InChI-Schlüssel |
VMCNHYPUJDZMDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=NN21)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)





![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)


![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
